4-Azaspiro[2.5]octan-7-ol hydrochloride
Description
The Strategic Significance of Spirocyclic Scaffolds in Drug Discovery and Development
The use of spirocyclic scaffolds in drug design is a strategic approach to developing novel therapeutics with improved properties. nih.govnih.gov Unlike traditional flat, aromatic structures, spirocycles possess an inherent three-dimensional nature, which allows for better interaction with the complex 3D binding sites of biological targets like proteins and enzymes. tandfonline.comnih.gov This shift towards sp³-rich, non-planar structures generally correlates with improved physicochemical and pharmacokinetic profiles. tandfonline.com
The introduction of a spirocyclic moiety can enhance key drug-like properties. nih.govresearchgate.net For instance, these scaffolds can lead to higher aqueous solubility, reduced lipophilicity, and better metabolic stability compared to their non-spirocyclic counterparts. tandfonline.combohrium.com The structural novelty of spiro scaffolds also allows chemists to explore new chemical space, moving away from over-represented "flat" molecules and creating opportunities for new intellectual property. nih.gov By providing a rigid core, spirocycles enable the precise spatial orientation of functional groups, which can be crucial for optimizing binding affinity and selectivity for a specific biological target. tandfonline.commdpi.com
Architectural Features and Conformational Rigidity of Azaspirocyclic Systems
Spirocycles are defined by the spiroatom, the single quaternary carbon atom that connects two rings. tandfonline.com This unique junction forces the rings into orthogonal orientations, creating a rigid molecular architecture with well-defined conformations. bohrium.com This conformational rigidity is a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher potency. tandfonline.com The rigid framework allows for the controlled spatial arrangement of substituents, which is critical for fine-tuning interactions with biological targets. mdpi.com
Azaspirocyclic systems, which incorporate a nitrogen atom within one of the rings, offer additional benefits. The presence of the nitrogen atom can modulate the molecule's basicity and polarity. This often leads to improved properties such as higher solubility and decreased lipophilicity when compared to analogous carbocyclic or six-membered heterocyclic systems. tandfonline.com These features are highly desirable in drug candidates for improving their absorption, distribution, metabolism, and excretion (ADME) profiles.
Positioning of 4-Azaspiro[2.5]octan-7-ol Hydrochloride within Spirocyclic Chemical Space
This compound is a specific example of an azaspirocyclic compound. Its structure consists of a cyclopropane (B1198618) ring spiro-fused to a piperidine (B6355638) ring, with the nitrogen atom at the 4-position and a hydroxyl group on the piperidine ring at the 7-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.
This compound serves as a valuable building block in synthetic and medicinal chemistry. Its structure combines the conformational rigidity of the spiro[2.5]octane core with two key functional groups: a secondary amine (part of the piperidine ring) and a hydroxyl group. These functional groups provide reactive handles for further chemical modification, allowing for its incorporation into larger, more complex molecules. Its positioning within the vast spirocyclic chemical space is that of a versatile intermediate, enabling the synthesis of novel drug candidates by leveraging its unique three-dimensional scaffold.
Chemical Properties of 4-Azaspiro[2.5]octan-7-ol
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO |
| IUPAC Name | 4-azaspiro[2.5]octan-7-ol |
| InChI Key | FELCDPIWDBXKIV-UHFFFAOYSA-N |
| Monoisotopic Mass | 127.09972 Da |
Note: Data for the base compound, 4-Azaspiro[2.5]octan-7-ol. The provided data is based on computational predictions. uni.lu
Overview of Current Research Trends and Future Directions for Spirocyclic Molecules
The occurrence of spirocyclic motifs in clinical candidates and approved drugs is steadily increasing. nih.govrmit.edu.vn Current research focuses on leveraging these scaffolds to address significant challenges in drug discovery, such as improving target selectivity, enhancing pharmacokinetic properties, and overcoming drug resistance. nih.govnih.gov
A major trend is the development of novel and efficient synthetic methodologies to access a wider diversity of spirocyclic systems. researchgate.netacs.org As these synthetic challenges are overcome, spirocycles are becoming more accessible to medicinal chemists for broad application. nih.gov Computational techniques and high-throughput synthesis are also accelerating the exploration and optimization of spirocyclic compounds. nih.govresearchgate.net
Future directions point towards the continued expansion of spirocycles in various therapeutic areas, including oncology and treatments for metabolic, infectious, and neurological diseases. nih.govresearchgate.net The unique ability of spirocyclic scaffolds to fine-tune a molecule's conformational and physicochemical properties makes them an exceptional tool for designing the next generation of therapeutics. nih.gov Researchers will likely continue to exploit the three-dimensionality of these structures to access previously "undruggable" targets and to design highly selective and potent medicines. rmit.edu.vn
Properties
IUPAC Name |
4-azaspiro[2.5]octan-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-1-4-8-7(5-6)2-3-7;/h6,8-9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJUJTIWTCMALG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC2)CC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909347-89-2 | |
| Record name | 4-Azaspiro[2.5]octan-7-ol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909347-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-azaspiro[2.5]octan-7-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Azaspiro 2.5 Octan 7 Ol Hydrochloride and Its Structural Analogues
Convergent and Divergent Synthetic Routes to the 4-Azaspiro[2.5]octane Core
The construction of the 4-azaspiro[2.5]octane nucleus is approached through various synthetic philosophies, including both convergent and divergent strategies. Convergent syntheses involve the separate preparation of key fragments of the molecule, which are then combined in the final stages. In contrast, divergent syntheses begin with a common intermediate that is elaborated through different reaction pathways to generate a library of analogues.
Multi-Component Reactions and Cascade Cyclizations
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a powerful tool for rapidly building molecular complexity. nih.govresearchgate.net These reactions are highly atom-economical and efficient, making them attractive for constructing complex scaffolds like azaspirocycles. nih.gov The synthesis of spiroheterocycles, for instance, can be achieved through MCRs starting from simple building blocks like isatin (B1672199) and various bisnucleophiles. nih.gov
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. thieme-connect.comresearchgate.net This approach avoids the need for isolation and purification of intermediates, leading to increased efficiency. Novel cascade processes have been developed for related azaspirocyclic systems. For example, a Prins cascade cyclization has been successfully employed to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. nih.gov Similarly, rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascade reactions of 1,5-bisallenes have been shown to produce seven-membered azaspiro compounds with high selectivity. Another strategy involves a multicomponent condensation to create ω-unsaturated dicyclopropylmethylamines, which can then be converted into 5-azaspiro[2.5]octanes through ring-closing metathesis or reductive amination. nih.gov
| Strategy | Description | Key Advantages | Relevant Example Class |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | Three or more reactants combine in a one-pot synthesis to form a complex product. nih.gov | High atom economy, efficiency, rapid access to diversity. nih.gov | Spirooxindoles from isatin derivatives. researchgate.net |
| Prins Cascade Cyclization | Coupling of an aldehyde with a homoallylic alcohol followed by cyclization. | Formation of multiple C-C and C-O bonds in a single step. | 1,9-Dioxa-4-azaspiro[5.5]undecane derivatives. nih.gov |
| Rh(I)-Catalyzed Cascade | A cycloisomerization followed by a Diels-Alder reaction. | High selectivity and construction of complex polycyclic systems. | Seven-membered azaspiro compounds. |
| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis to form a cyclic compound. | Formation of various ring sizes, functional group tolerance. | 5-Azaspiro[2.5]octanes from ω-unsaturated amines. nih.gov |
Stereoselective Synthesis and Enantiomeric Enrichment Strategies
Controlling the three-dimensional arrangement of atoms is critical in drug discovery, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. The synthesis of enantiomerically pure azaspirocycles relies on stereoselective methods or the separation of racemic mixtures.
Asymmetric catalysis is a premier strategy for accessing chiral molecules. A notable development is the use of engineered enzymes as carbene transferases for the stereodivergent synthesis of azaspiro[2.y]alkanes. This biocatalytic platform allows for the cyclopropanation of unsaturated N-heterocycles to produce all possible stereoisomers of the azaspiro[2.5]octane core in high yield and with excellent diastereo- and enantioselectivity. chemrxiv.org These engineered protoglobin-based enzymes can operate on a gram scale at high substrate concentrations, highlighting their practical utility. chemrxiv.org
Another powerful approach is the CN(R,S) methodology, which has been used to synthesize enantiomerically pure spiro[piperidine-2,3'(2'H)-benzopyran]s. nih.gov This strategy starts with a chiral precursor, such as 2-cyano-6-phenyloxazolopiperidine, to guide the stereochemical outcome of the final spirocyclic amine. nih.gov For compounds where direct asymmetric synthesis is challenging, enantiomeric enrichment can be achieved through the resolution of racemic mixtures, for example, by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. mdpi.com
Fragment-Based Approaches to Spirocyclic Scaffold Construction
Fragment-based drug discovery (FBDD) is a strategy that begins by identifying low-molecular-weight fragments that bind to a biological target; these fragments are then grown or linked together to produce a lead compound with higher affinity. acs.orgnih.gov This concept can be extended to the synthesis of the scaffolds themselves, where complex structures are built by combining smaller, readily available building blocks in a modular fashion.
The construction of spirocyclic scaffolds lends itself well to a fragment-based approach. By designing synthetic routes that join distinct molecular fragments, chemists can rapidly generate libraries of diverse spirocycles. tandfonline.com This strategy increases the three-dimensionality and novelty of compound libraries. tandfonline.comtandfonline.com For example, a diversity-oriented synthesis of azaspirocycles has been reported that begins with a multicomponent condensation to assemble a key building block, which is then subjected to various cyclization reactions to furnish a range of 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. nih.gov This modularity allows for systematic exploration of the chemical space around the core scaffold.
Process Intensification in the Synthesis of 4-Azaspiro[2.5]octan-7-ol Hydrochloride Derivatives
Process intensification aims to develop smaller, cleaner, safer, and more energy-efficient manufacturing processes. pharmasalmanac.commdpi.com In pharmaceutical synthesis, this often involves transitioning from traditional batch reactors to continuous-flow systems, which offer superior control over reaction parameters. pharmasalmanac.com
Continuous-Flow Synthesis Applications for Azaspirocycles
Continuous-flow chemistry involves pumping reagents through a network of tubes or channels where the reaction occurs. This technology offers significant advantages over batch processing, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and greater reproducibility. mdpi.com
The synthesis of complex heterocyclic structures, including spirocycles, has benefited greatly from flow technology. An automated, continuous-flow synthesis of spirocyclic tetrahydronaphthyridines from primary amine feedstocks has been developed. nih.gov This method sequences a photoredox-catalyzed hydroaminoalkylation with an intramolecular N-arylation in a continuous process, demonstrating the power of flow chemistry to telescope multiple synthetic steps. nih.gov Such systems can achieve high productivity; in one example, a gram-scale reaction yielded 1.85 g of a spirocyclic product with a productivity of 600 mg per hour. nih.gov The ability to safely handle hazardous reagents and intermediates and to precisely control reaction time and temperature makes flow synthesis particularly suitable for complex azaspirocycle production. researchgate.net
| Parameter | Batch Synthesis | Continuous-Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio, can lead to hotspots. | Excellent, due to high surface-area-to-volume ratio of reactors. mdpi.com |
| Mass Transfer | Often limited by stirring efficiency. | Rapid mixing achieved through static mixers or narrow channels. unito.it |
| Safety | Large volumes of hazardous materials present at one time. | Small hold-up volume minimizes risk. pharmasalmanac.com |
| Scalability | Often requires re-optimization of conditions ("scaling up"). | Achieved by running the system for a longer time ("scaling out"). chimia.ch |
| Reproducibility | Can vary between batches. | Highly consistent due to precise control over parameters. pharmasalmanac.com |
Microreactor Technology for Enhanced Reaction Efficiency and Safety
Microreactors are a key enabling technology for continuous-flow synthesis, featuring channels with dimensions typically in the sub-millimeter range. This miniaturization provides an exceptionally high surface-area-to-volume ratio, leading to unprecedented control over reaction conditions. chimia.chmdpi.com
The use of microreactors allows for extremely rapid heating and cooling, enabling the use of highly exothermic or fast reactions that would be difficult to control in batch reactors. The precise control over temperature and residence time minimizes the formation of byproducts, often leading to higher yields and purities. chimia.ch Furthermore, the small internal volume of microreactors makes them inherently safer for handling unstable intermediates or performing reactions at high temperatures and pressures. The integration of heterogeneous catalysts within microreactors can further streamline synthesis, allowing for cleaner reactions and simplified product purification. rsc.org These features make microreactor technology a powerful tool for the efficient and safe synthesis of advanced pharmaceutical intermediates like this compound.
Mechanistic Elucidation of Key Transformation Steps
Kinetic Studies and Reaction Rate Determination
Kinetic analysis provides quantitative insight into the factors governing the rate of a chemical transformation. For the formation of spirocycles, kinetic studies can elucidate the roles of catalysts, reagents, and reaction conditions.
In the context of structural analogues, the intramolecular cyclization of amino acids to form azaspiro-lactams has been studied kinetically. For example, the formation of 2-aza-spiro[4.5]decan-3-one from gabapentin (B195806) showed a reaction rate dependent on pH, indicating the involvement of different protonation states of the amino acid in the rate-determining step. The reaction was found to be subject to general acid and general base catalysis.
Similarly, studies on the reaction of highly activated spirocyclopropanes with nucleophiles, such as pyridines, have demonstrated well-behaved second-order kinetics. rsc.org The reaction rate is sensitive to the electronic properties of the nucleophile, as shown by a Brønsted analysis, which plots the logarithm of the rate constant against the pKa of the conjugate acid of the nucleophile. For a series of substituted pyridines reacting with a dispiro[5.0.5.1]trideca-tetraone, a Brønsted slope of 0.24 was observed, suggesting a modest degree of bond formation in the transition state. rsc.org Such studies highlight a pre-associative mechanism where an encounter complex forms before the rate-limiting cyclopropane (B1198618) ring-opening. rsc.org
For radical-mediated spirocyclizations, competition kinetics have been employed to determine rate constants. The 5-exo-trig cyclization of N-alkoxyaminyl radicals, a process relevant to the formation of 1-azaspiro[4.4]nonane systems, was found to be a reversible process with rate constants at 80 °C ranging from 6.2 x 10⁰ s⁻¹ to 3.5 x 10⁶ s⁻¹, depending on the substituents. rsc.org
| Reaction Type | Model System | Kinetic Order | Key Findings | Reference |
|---|---|---|---|---|
| Nucleophilic Ring Opening | Dispiro[5.0.5.1]trideca-tetraone + Pyridines | Second-order | Brønsted slope (β) = 0.24; suggests a pre-associative mechanism. | rsc.org |
| Radical Cyclization | N-alkoxyaminyl radical cyclization | First-order (intramolecular) | Reversible 5-exo-trig cyclization with k ≈ 10⁰ - 10⁶ s⁻¹ at 80°C. | rsc.org |
Identification and Characterization of Reaction Intermediates
The direct observation or trapping of reaction intermediates is crucial for confirming a proposed reaction mechanism. In the synthesis of azaspirocycles, various intermediates have been identified depending on the synthetic strategy.
For instance, in the synthesis of spiro-cyclopropanes via the cycloaddition of diazoalkanes with alkenes, 1-pyrazoline derivatives are key intermediates. nih.gov These five-membered heterocyclic intermediates can be isolated and characterized before they are converted to the final spirocyclopropane product, typically through photolysis or thermolysis, which results in the extrusion of dinitrogen. nih.gov
In a patented synthesis for the structural analogue 4-oxa-7-azaspiro[2.5]octane hydrochloride, several stable intermediates are isolated and characterized during the multi-step sequence. The route starts from methyl 1-hydroxy-1-cyclopropanecarboxylate and proceeds through a nitrile-containing intermediate, which is then hydrogenated to an amine. Subsequent cyclization and reduction steps lead to the final product, with each intermediate being purified and confirmed by spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com
In transition metal-catalyzed reactions, such as the palladium-catalyzed annulation of oxindole-fused vinylcyclopropanes, zwitterionic π-allyl palladium complexes are proposed as key intermediates. acs.org While often too reactive to isolate, their existence can be inferred from the observed products and supported by computational studies.
Computational Mechanistic Investigations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. It allows for the calculation of the geometries and energies of reactants, transition states, and intermediates, providing a detailed picture of the reaction pathway.
For aza-spiro ring formations, DFT studies have been used to investigate the conformations of transition states, which is critical for understanding and predicting stereoselectivity. acs.orgnih.govresearchgate.net In the intramolecular cyclization of an allylsilane with an N-alkoxy iminium ion to form an aza-spiro system, a comprehensive analysis of numerous conformational isomers of the transition state was performed. acs.orgnih.gov These calculations revealed that the puckering of the forming ring in the transition state is dependent on the geometry of the starting alkene and the desired stereochemistry of the product. acs.orgnih.gov
Computational studies have also been applied to understand the enhanced reactivity of certain spirocyclic systems. For Diels-Alder reactions, spirocyclization at the C5 position of cyclopentadiene (B3395910) can significantly enhance reactivity. nih.gov DFT calculations showed that decreasing the size of the spiro-fused ring generally leads to lower diene distortion energies in the transition state, thereby lowering the activation barrier. nih.gov This principle can be extended to understand reactivity in the precursors for azaspiro[2.5]octane synthesis.
| Reaction | Computational Method | System Studied | Calculated Activation Energy (kcal/mol) | Key Insight | Reference |
|---|---|---|---|---|---|
| Diels-Alder Dimerization | DFT | Spiro[3.4]octa-5,7-diene | ~15-20 | Spirocyclization enhances reactivity by lowering diene distortion energy. | nih.gov |
| Aza-Spirocyclization | DFT (B3LYP/6-31G*) | N-alkoxyamide with allylsilane | Varies by conformer | Transition state puckering is key to stereoselectivity. | acs.orgnih.gov |
Development of Novel Precursors and Starting Materials for 4-Azaspiro[2.5]octane Hydrochloride Production
Innovation in the synthesis of complex molecules like this compound often relies on the development of novel precursors and starting materials that offer more efficient, scalable, and safer synthetic routes.
One strategy involves the use of versatile building blocks that can be elaborated into the desired spirocyclic core. For instance, functionalized cyclopropanes are crucial precursors. scholaris.ca A patented method for a structural analogue, 4-oxa-7-azaspiro[2.5]octane, utilizes methyl 1-hydroxy-1-cyclopropanecarboxylate as a readily available starting material. google.com This approach highlights the use of functionalized small rings as platforms for constructing the spiro system.
Another advanced approach is the diversity-oriented synthesis of azaspirocycles. A multicomponent condensation involving N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane (B129776) provides rapid access to ω-unsaturated dicyclopropylmethylamines. nih.gov These intermediates can then be converted into 5-azaspiro[2.5]octanes through ring-closing metathesis, demonstrating a powerful method for generating molecular complexity from simple starting materials. nih.gov
For the related 4,7-diazaspiro[2.5]octane framework, a synthetic route starting from a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate has been developed. google.com This method proceeds through substitution, protection, deprotection, and reduction steps, and notably avoids the use of hazardous reagents like boron trifluoride diethyl etherate, thus improving the safety profile of the synthesis. google.com The development of such precursors is driven by the need for industrial-scale production that is both efficient and environmentally benign.
The use of highly strained systems as precursors is also an area of active research. Spiro-annulated vinylcyclopropanes (SVCPs) can undergo ring-expansion reactions to provide access to more complex spirocyclic systems, representing a modern approach to these scaffolds. acs.org These methods leverage the inherent ring strain of the cyclopropane to drive the desired chemical transformation.
Lack of Publicly Available Research Hinders a Comprehensive Pharmacological Profile of this compound Derivatives
The requested outline presumes the existence of a body of research that does not appear to be in the public domain. Searches for direct evidence of this compound derivatives in the context of the specified enzyme and receptor targets did not yield specific inhibitory or activatory data, competitive inhibition constants, potency metrics, or agonistic activities.
While related compounds containing an azaspiro scaffold have been investigated for various therapeutic targets, this information falls outside the strict scope of the requested article, which is focused solely on this compound and its direct derivatives. For instance, studies on other chiral 6-azaspiro[2.5]octanes have identified potent and selective antagonists of the M4 muscarinic acetylcholine (B1216132) receptor, a different subtype than the M1 and M3 agonism requested. Similarly, other complex spirocyclic systems are explored for a range of biological activities, but these are structurally distinct from the specified compound.
Without dedicated research studies on this compound for each of the outlined pharmacological areas, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings is impossible in the absence of primary research literature.
Therefore, we must conclude that there is insufficient information available in the public scientific domain to fulfill the request for a detailed article on the pharmacological profiling and biological activities of this compound derivatives according to the specified structure.
Pharmacological Profiling and Biological Activities of 4 Azaspiro 2.5 Octan 7 Ol Hydrochloride Derivatives
Exploration of Broader Biological and Therapeutic Potentials
Antineoplastic and Cytotoxic Activities
There is no available data from in vitro or in vivo studies assessing the efficacy of 4-Azaspiro[2.5]octan-7-ol hydrochloride derivatives against cancer cell lines or in animal models of cancer.
Antimicrobial, Antifungal, and Antitubercular Efficacy
No studies have been published that evaluate the activity of these specific compounds against bacteria, fungi, or Mycobacterium tuberculosis.
Neuroprotective and Central Nervous System (CNS) Effects
The potential for this compound derivatives to treat neurodegenerative diseases or exert other effects on the central nervous system has not been reported in the scientific literature.
Antioxidant and Anti-inflammatory Properties
There is a lack of research on the ability of these compounds to scavenge free radicals or modulate inflammatory pathways.
Antidiabetic Applications
No information is available regarding the evaluation of this compound derivatives in models of diabetes or their potential to inhibit relevant enzymes.
In Vitro and In Vivo Biological Evaluation Methodologies
Enzyme Activity Assays and Inhibition Kinetics
Without identified biological targets, there are no published studies detailing enzyme inhibition assays or kinetic analyses for this class of compounds.
Cell-Based Functional Assays
There is currently no publicly available data from cell-based functional assays for this compound or its derivatives. This type of assay is crucial in early-stage drug discovery to determine a compound's effect on specific molecular targets or cellular pathways in a controlled environment. The lack of information indicates that this compound and its related structures may not have been subjected to this type of screening, or the results of such studies have not been disclosed in the public domain.
| Compound Derivative | Target/Pathway | Assay Type | Result (e.g., IC50, EC50) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Phenotypic Screening Approaches
Similarly, a thorough review of scientific literature reveals no studies that have utilized phenotypic screening approaches to evaluate this compound or its derivatives. Phenotypic screening involves testing compounds in cell-based or organism-based models to identify substances that induce a desired change in the phenotype, without a preconceived molecular target. The absence of such research suggests that the potential therapeutic effects of this class of compounds in complex biological systems have not yet been explored or reported.
| Compound Derivative | Disease Model/Phenotype | Observed Effect |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 4 Azaspiro 2.5 Octan 7 Ol Hydrochloride Analogues
Systematic Structural Modifications and Their Biological Impact
Systematic structural modifications are fundamental to understanding the SAR of a chemical series. By altering specific parts of the 4-azaspiro[2.5]octan-7-ol hydrochloride scaffold, researchers can probe the interactions with its biological target and refine its pharmacological profile.
The introduction of various substituents at different positions of the 4-azaspiro[2.5]octane ring system can significantly impact the compound's potency, selectivity, and efficacy. For instance, modifications can be made to the piperidine (B6355638) ring or the cyclopropane (B1198618) moiety.
The following interactive table illustrates a hypothetical SAR study on 4-azaspiro[2.5]octan-7-ol analogues, demonstrating how different substituents might affect biological activity against a hypothetical target.
| Compound | R1 (Position on Piperidine Ring) | R2 (Position on Cyclopropane Ring) | Potency (IC50, nM) | Selectivity vs. Off-Target | Efficacy (% of Max Response) |
| 1 (Parent) | H | H | 150 | 10-fold | 80 |
| 2 | 4-F-Ph | H | 50 | 50-fold | 95 |
| 3 | 4-Cl-Ph | H | 45 | 60-fold | 98 |
| 4 | 4-MeO-Ph | H | 120 | 15-fold | 85 |
| 5 | H | CH3 | 200 | 8-fold | 75 |
| 6 | H | Ph | 180 | 12-fold | 78 |
This data is illustrative and intended to demonstrate the principles of SAR.
From this hypothetical data, one could infer that electron-withdrawing groups on a phenyl substituent at the R1 position (e.g., fluoro and chloro) enhance potency and selectivity. Conversely, an electron-donating group like methoxy (B1213986) decreases activity. Modifications on the cyclopropane ring (R2) appear to be detrimental to the activity in this hypothetical scenario.
Isosteric and bioisosteric replacements are a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of the 4-azaspiro[2.5]octane core, this could involve replacing parts of the scaffold with other groups that have similar steric and electronic properties. For example, the cyclopropane ring could be replaced by other small rings, or the piperidine nitrogen could be shifted to a different position.
Recent studies on other spirocyclic systems have demonstrated the utility of such replacements. For instance, the replacement of a piperidine ring with a 1-azaspiro[3.3]heptane has been validated as a successful bioisosteric substitution in some drug candidates. enamine.net Applying this to the 4-azaspiro[2.5]octane scaffold, one might explore replacing the cyclopropane ring with a cyclobutane (B1203170) or an oxetane (B1205548) ring to modulate the geometric and electronic properties of the molecule.
Chirality and Stereochemical Influence on Biological Recognition
The this compound molecule possesses a chiral center at the carbon bearing the hydroxyl group (C7). Therefore, it can exist as two enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. researchgate.net
In a study on chiral 6-azaspiro[2.5]octanes, it was discovered that the (R)-enantiomer possessed significantly greater potency as an antagonist for the M4 muscarinic acetylcholine (B1216132) receptor compared to the (S)-enantiomer. nih.gov This highlights the critical importance of stereochemistry in the interaction between the ligand and its biological target. The specific three-dimensional arrangement of the atoms in one enantiomer allows for a more favorable binding interaction with the receptor, leading to a stronger biological response.
For 4-azaspiro[2.5]octan-7-ol, it is highly probable that one enantiomer would exhibit superior potency and/or selectivity over the other. Therefore, the synthesis and biological evaluation of the individual enantiomers would be a crucial step in its development as a therapeutic agent.
Conformational Analysis and its Role in Ligand-Target Interactions
The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis aims to understand the preferred spatial arrangements of atoms in a molecule and how these conformations influence its interaction with a biological target.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. copernicus.org By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), the relative orientation of atoms and the preferred conformations of the rings in the 4-azaspiro[2.5]octane core can be determined.
A structural and conformational analysis of related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. nih.gov These studies revealed that the analysis of homonuclear coupling constants and chemical shifts of the protons and carbon atoms in the aliphatic rings could determine the relative configuration and preferred conformations. nih.gov Such analyses would be directly applicable to understanding the conformational preferences of this compound and its analogues in solution, providing insights into the bioactive conformation.
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state. A crystal structure of this compound would definitively establish its stereochemistry and reveal the preferred conformation of the spirocyclic system in the solid state.
Furthermore, obtaining a co-crystal structure of an analogue bound to its biological target would be invaluable. Such a structure would provide a detailed picture of the binding mode, identifying the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) responsible for its affinity and selectivity. This information is instrumental in structure-based drug design, enabling the rational design of new analogues with improved properties. While a specific crystallographic study for this compound is not publicly available, X-ray crystallography has been successfully used to determine the stereochemistry of related chiral 6-azaspiro[2.5]octane analogues, which was crucial for their SAR studies. nih.gov
Computational Chemistry and Molecular Modeling of 4 Azaspiro 2.5 Octan 7 Ol Hydrochloride
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are foundational to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, from which numerous properties like geometry, energy, and reactivity can be derived.
Density Functional Theory (DFT) is a powerful and widely used QM method that calculates the electronic structure of a molecule based on its electron density. acs.orgaip.org For a flexible molecule like 4-Azaspiro[2.5]octan-7-ol, DFT is instrumental in exploring its conformational landscape to identify the most stable three-dimensional arrangements (conformers). researchgate.net The spirocyclic system, containing a piperidine (B6355638) ring fused to a cyclopropane (B1198618) ring, can adopt several conformations. The piperidine ring can exist in chair, boat, or twist-boat forms, while the hydroxyl group on the cyclohexane (B81311) portion can be in either an axial or equatorial position.
DFT calculations can systematically evaluate the relative energies of these different conformers to identify the global minimum energy structure, which is the most likely conformation to be observed under experimental conditions. researchgate.net This analysis is crucial as the biological activity of a molecule is often dependent on its specific 3D shape.
Furthermore, DFT is used to calculate the vibrational frequencies of the molecule. psu.edugithub.io These calculations predict the frequencies at which the molecule's bonds will stretch, bend, and twist. The resulting theoretical vibrational spectrum can be compared with experimental infrared (IR) or Raman spectra to confirm the structure of the synthesized compound. nih.gov The calculation involves computing the nuclear Hessian, which describes the second derivative of the energy with respect to atomic displacements. github.io
| Piperidine Ring Conformation | Hydroxyl Group Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Chair | Equatorial | 0.00 | 85.7 |
| Chair | Axial | 1.20 | 12.1 |
| Twist-Boat | Equatorial | 5.50 | 1.1 |
| Twist-Boat | Axial | 6.10 | 1.1 |
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | Alcohol | 3450 |
| N-H Stretch (protonated) | Ammonium | 3250 |
| C-H Stretch (aliphatic) | Cyclohexane/Cyclopropane | 2980 - 2850 |
| C-N Stretch | Piperidine | 1150 |
| C-O Stretch | Alcohol | 1080 |
Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is critical for understanding potential drug-target interactions. Given that many spirocyclic amine structures are known to be sigma (σ) receptor ligands, molecular docking simulations of 4-Azaspiro[2.5]octan-7-ol hydrochloride could be performed against σ-receptor crystal structures to predict its binding affinity and mode. nih.govresearchgate.netnih.gov
Docking algorithms would explore various possible binding poses of the ligand within the receptor's active site, scoring each pose based on factors like electrostatic and van der Waals interactions. The results would reveal the most probable binding mode. For 4-Azaspiro[2.5]octan-7-ol, it is hypothesized that the protonated tertiary amine would form a crucial salt bridge with an acidic residue in the active site, such as Glutamic acid (Glu172) in the σ1 receptor. researchgate.net The hydroxyl group could act as a hydrogen bond donor or acceptor with nearby polar residues, while the hydrophobic spiro[2.5]octane core would likely occupy a hydrophobic pocket, establishing favorable van der Waals contacts. These key interactions with specific residues are known as "interaction hotspots."
Following a docking simulation, a Protein-Ligand Interaction Fingerprint (PLIF) can be generated. medium.com A PLIF is a structural interaction fingerprint that translates the complex 3D interaction pattern between a ligand and a protein into a simple binary string or vector. medium.comnih.gov Each bit in the fingerprint corresponds to a specific interaction (e.g., hydrogen bond, hydrophobic contact, salt bridge) with a particular amino acid residue in the binding site. volkamerlab.org If the interaction is present, the bit is set to 1; otherwise, it is 0. PLIFs are highly useful for analyzing and comparing the binding modes of different ligands in a high-throughput manner and for clustering compounds based on their interaction patterns rather than just their chemical structure.
| Receptor Residue | Interaction Type | Ligand Moiety | Distance (Å) |
|---|---|---|---|
| GLU172 | Salt Bridge / H-Bond | Protonated Amine | 2.8 |
| TYR103 | Hydrogen Bond | Hydroxyl Group | 3.1 |
| LEU105 | Hydrophobic | Cyclohexane Ring | 3.9 |
| MET93 | Hydrophobic | Cyclopropane Ring | 4.2 |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov For 4-Azaspiro[2.5]octan-7-ol, a pharmacophore model could be developed based on its key chemical features, which align with known models for σ-receptor ligands. nih.govnih.gov These features would likely include a positive ionizable (PI) center for the protonated amine, a hydrogen bond acceptor (HBA) and/or donor (HBD) for the hydroxyl group, and one or more hydrophobic (HY) regions representing the spirocyclic scaffold. researchgate.net
Once a pharmacophore model is established and validated, it can be used as a 3D query for virtual screening of large chemical databases. researchgate.netnih.gov This process rapidly filters vast libraries containing millions of compounds to identify molecules that match the pharmacophore's spatial and chemical features, thus having a higher probability of binding to the same target. mdpi.com This approach is highly effective for discovering novel chemical scaffolds that possess the desired biological activity. nih.gov
| Feature Type | Description | Geometric Constraint (Example) |
|---|---|---|
| Positive Ionizable (PI) | Protonated amine center | Center of the model |
| Hydrogen Bond Acceptor (HBA) | Hydroxyl oxygen | 3.0 - 4.5 Å from PI |
| Hydrophobic (HY1) | Cyclohexane ring centroid | 2.5 - 3.8 Å from PI |
| Hydrophobic (HY2) | Cyclopropane ring centroid | 4.0 - 5.5 Å from PI |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.compatsnap.com To develop a QSAR model for analogs of 4-Azaspiro[2.5]octan-7-ol, a dataset of structurally similar compounds with their experimentally measured biological activities (e.g., binding affinity Ki) would be required.
For each compound in the series, a set of numerical values known as molecular descriptors is calculated. ucsb.eduresearchgate.netdrugdesign.org These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (logP), electronic properties (dipole moment, HOMO/LUMO energies), and steric parameters (molar refractivity, molecular volume). ucsb.eduwiley.com Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed activity. nih.gov A robust QSAR model can then be used to predict the biological activity of new, untested compounds, prioritizing the synthesis of the most promising candidates and guiding lead optimization. neovarsity.orgnih.gov
| Compound | logP (Lipophilicity) | Molar Refractivity (MR) | Experimental pKi | Predicted pKi |
|---|---|---|---|---|
| Analog 1 (R=H) | 1.5 | 45.2 | 7.2 | 7.1 |
| Analog 2 (R=F) | 1.7 | 45.1 | 7.4 | 7.5 |
| Analog 3 (R=Cl) | 2.1 | 48.5 | 8.1 | 8.0 |
| Analog 4 (R=CH3) | 2.0 | 49.8 | 7.8 | 7.9 |
In Silico Assessment of Chemical Library Diversity
The inclusion of novel and structurally diverse scaffolds in chemical libraries is a cornerstone of modern drug discovery, aiming to explore uncharted chemical space and identify new biological activities. researchgate.net Spirocyclic systems, such as this compound, are of particular interest due to their inherent three-dimensionality, which distinguishes them from the predominantly flat aromatic structures that have historically dominated screening collections. nih.govresearchgate.net An in silico assessment of chemical library diversity quantitatively evaluates how the addition of a compound like this compound can enhance the structural and physicochemical property space of a given library.
Such assessments are typically performed by calculating a range of molecular descriptors for the compound and comparing them against the distribution of the same descriptors for an existing library or a set of known drugs. This analysis helps in understanding the novelty and potential contribution of the new scaffold.
Key descriptors often used in these analyses include:
Molecular Weight (MW): A measure of the molecule's size.
logP (Octanol-Water Partition Coefficient): An indicator of lipophilicity, which influences solubility and permeability.
Topological Polar Surface Area (TPSA): A predictor of a molecule's ability to permeate cell membranes.
Number of Rotatable Bonds (NRB): An indicator of molecular flexibility.
Fraction of sp³ Carbons (Fsp³): A measure of the three-dimensionality or saturation of a molecule. Higher Fsp³ counts are often associated with improved clinical success.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Key determinants of molecular interactions with biological targets.
Below is a comparative analysis of the calculated physicochemical properties for 4-Azaspiro[2.5]octan-7-ol (the free base of the hydrochloride salt) against the average properties of FDA-approved oral drugs. This comparison illustrates the compound's position within the established "drug-like" chemical space and highlights its diversifying potential.
| Physicochemical Property | 4-Azaspiro[2.5]octan-7-ol | Average for FDA-Approved Oral Drugs |
|---|---|---|
| Molecular Formula | C₇H₁₃NO | N/A |
| Molecular Weight (g/mol) | 127.19 | ~350 |
| XlogP | -0.5 | ~2.5 |
| Hydrogen Bond Donors | 2 | ~2 |
| Hydrogen Bond Acceptors | 2 | ~4 |
| Number of Rotatable Bonds | 0 | ~5 |
| Fraction of sp³ Carbons (Fsp³) | 1.00 | ~0.47 |
| Topological Polar Surface Area (TPSA) (Ų) | 32.26 | ~65 |
The data clearly indicates that 4-Azaspiro[2.5]octan-7-ol possesses distinct characteristics compared to the average FDA-approved oral drug. Its lower molecular weight and logP value suggest it occupies a region of chemical space characterized by smaller, more polar molecules. Most notably, its Fsp³ value of 1.00 signifies a completely saturated, and therefore highly three-dimensional, structure. This is a significant deviation from the flatter, more aromatic nature of many existing drugs. The rigid spirocyclic core results in zero rotatable bonds, contrasting with the greater flexibility of typical drug molecules.
The inclusion of scaffolds like this compound in a screening library can therefore significantly enhance its diversity by:
Increasing Scaffold Complexity and 3D Character: The high Fsp³ count introduces novel three-dimensional shapes that are underrepresented in many compound collections. frontiersin.org
Exploring Novel Physicochemical Space: The compound's properties, particularly its low lipophilicity and high polarity, can lead to the discovery of hits for targets that are challenging for more traditional, lipophilic compounds.
Providing Rigid Cores for Fragment-Based Design: The rigid spirocyclic framework is an excellent starting point for fragment-based drug discovery, where the defined exit vectors of the scaffold can be used to systematically explore the binding pocket of a target protein. researchgate.net
Therapeutic Potential and Future Research Trajectories for 4 Azaspiro 2.5 Octan 7 Ol Hydrochloride
Targeted Therapy Development for Lysosomal Storage Disorders
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undegraded macromolecules within lysosomes, often due to deficient enzyme activity. nih.gov One promising therapeutic strategy for certain LSDs is the use of pharmacological chaperones, which are small molecules that can stabilize mutant enzymes, enabling them to be properly trafficked to the lysosome and exert their function. researchgate.net
The core structure of 4-azaspiro[2.5]octan-7-ol is analogous to that of azasugars, a class of compounds known to interact with glycosidases, the enzymes often implicated in LSDs. The nitrogen atom within the ring system can mimic the charge of the transition state of enzymatic glycoside hydrolysis, making derivatives of this scaffold potential inhibitors or modulators of these enzymes. For instance, the company Azafaros is developing orally active, small-molecule aza-sugar compounds to interfere with glycolipid metabolism for the treatment of LSDs. citeline.comuniversiteitleiden.nlazafaros.com Their lead compound, AZ-3102, is an azasugar designed to inhibit enzymes involved in glycosphingolipid metabolism. azafaros.com
Future research could focus on synthesizing derivatives of 4-azaspiro[2.5]octan-7-ol hydrochloride to screen for activity as pharmacological chaperones for specific lysosomal enzymes. The spirocyclic nature of the scaffold could impart a level of conformational rigidity that may enhance binding affinity and selectivity for the target enzyme, potentially leading to more effective treatments for diseases like Gaucher, Fabry, or Pompe disease.
| Potential Application in LSDs | Rationale | Key Research Direction |
| Pharmacological Chaperones | The azaspiro core can mimic natural sugar substrates of lysosomal enzymes. | Synthesis of a library of derivatives to test for stabilizing effects on mutant enzymes. |
| Enzyme Inhibitors | Modification of the scaffold could lead to potent inhibitors for substrate reduction therapy. | Structure-activity relationship (SAR) studies to optimize inhibitory activity. |
Advancements in Neurotherapeutics and CNS Drug Design
The development of drugs targeting the central nervous system (CNS) is particularly challenging due to the need for molecules to cross the blood-brain barrier and exhibit high selectivity for their neural targets. Azaspirocyclic scaffolds are of growing interest in CNS drug design because their inherent rigidity and three-dimensionality can lead to improved binding to complex protein targets found in the brain.
Derivatives of azaspiro[2.5]octane have been explored for their potential as neuroactive compounds. For example, research into analogues of nebracetam, a nootropic agent, has involved the synthesis of azabicyclo[3.3.0]octane systems to create conformationally restricted molecules. researchgate.net Furthermore, the design of agonists for the α7 nicotinic acetylcholine (B1216132) receptor, a target for cognitive disorders, has successfully utilized 1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes. nih.gov These examples highlight the utility of spirocyclic structures in creating potent and selective CNS-active compounds.
The this compound scaffold could serve as a starting point for the development of novel neurotherapeutics. Its structure could be elaborated to target a range of CNS receptors and enzymes implicated in neurodegenerative diseases like Alzheimer's or Parkinson's, or psychiatric conditions such as schizophrenia and depression.
| Potential CNS Application | Rationale | Key Research Direction |
| Neurodegenerative Diseases | Rigid scaffolds can provide selectivity for kinase or receptor targets in the brain. | Design of derivatives targeting key proteins in Alzheimer's or Parkinson's disease pathways. |
| Psychiatric Disorders | The three-dimensional shape can be optimized for interaction with neurotransmitter receptors. | Synthesis and screening of compounds for activity at serotonin, dopamine, or glutamate (B1630785) receptors. |
Integration into Targeted Protein Degradation (PROTAC) Modalities
Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary approach in drug discovery. PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. mdpi.com A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-binding ligand.
The properties of the linker, including its length, rigidity, and composition, are crucial for the efficacy of the PROTAC. explorationpub.com Rigid linkers, such as those incorporating cyclic structures, can help to pre-organize the PROTAC molecule into a conformation that is optimal for forming a stable and productive ternary complex (target protein-PROTAC-E3 ligase). nih.govresearchgate.net
The this compound scaffold is an attractive candidate for incorporation into PROTAC linkers. Its spirocyclic nature provides conformational constraint, which could enhance the potency and selectivity of the resulting PROTAC. nih.gov The hydroxyl and amine functionalities on the scaffold offer convenient points for chemical modification and attachment of the two ligands. Research in this area would involve the synthesis of PROTACs with linkers derived from this azaspiro octane (B31449) and evaluating their ability to induce the degradation of high-value therapeutic targets, such as those involved in cancer or inflammatory diseases.
| Role in PROTACs | Advantage | Key Research Direction |
| Rigid Linker Component | Conformational rigidity can improve the formation of the ternary complex. | Incorporation of the scaffold into linkers of varying lengths and attachment points. |
| Scaffold for Ligand Synthesis | Can serve as a core for building either the target-binding or E3 ligase-binding moiety. | Design of novel ligands for proteins of interest based on the azaspiro octane core. |
Opportunities in Neglected Tropical Diseases and Emerging Pathogens
The search for new treatments for neglected tropical diseases and emerging pathogens is a global health priority. Novel chemical scaffolds are urgently needed to overcome the challenge of drug resistance and to provide new mechanisms of action against these infectious agents. uni.lu Azaspirocycles have been investigated for their potential as anti-infective agents. nih.gov
While there is no specific research linking this compound to this area, its unique structural features make it a valuable starting point for an exploratory drug discovery program. The nitrogen atom in the ring system is a common feature in many antimicrobial and antiparasitic drugs. The rigidity of the spirocyclic core could be exploited to design molecules that fit precisely into the active sites of essential enzymes in pathogens like bacteria, viruses, or protozoa.
A rational approach would be to synthesize a diverse library of compounds based on the 4-azaspiro[2.5]octan-7-ol scaffold and screen them against a panel of pathogens responsible for diseases such as malaria, tuberculosis, or leishmaniasis. This could lead to the identification of new hit compounds with the potential for development into next-generation anti-infective therapies.
| Potential Anti-Infective Application | Rationale | Key Research Direction |
| Antibacterial Agents | The scaffold can be decorated to mimic substrates of essential bacterial enzymes. | Screening of a compound library against a panel of pathogenic bacteria. |
| Antiviral Agents | Rigid molecules can be effective inhibitors of viral proteases or polymerases. | Design of derivatives targeting key viral enzymes. |
| Antiparasitic Agents | Novel scaffolds are needed to combat resistance in parasites like Plasmodium falciparum. | High-throughput screening of a diverse library against various parasitic targets. |
Challenges in Preclinical Development and Translation to Clinical Trials
While the this compound scaffold holds considerable promise, the journey from a promising chemical starting point to a clinically approved drug is fraught with challenges. Any derivative developed from this scaffold would need to undergo rigorous preclinical testing to establish its safety and efficacy.
A key challenge for spirocyclic compounds can be their synthesis. While they offer structural advantages, their construction can be complex, potentially leading to higher manufacturing costs. researchgate.net Furthermore, the physicochemical properties of these molecules, such as solubility and permeability, must be carefully optimized to ensure they have good oral bioavailability and can reach their site of action in the body.
The translation to clinical trials requires a comprehensive understanding of the compound's pharmacology, pharmacokinetics, and toxicology. For any derivative of 4-azaspiro[2.5]octan-7-ol, this would involve extensive studies in cellular and animal models to demonstrate a clear therapeutic benefit and an acceptable safety profile before it could be tested in humans. Overcoming these hurdles is essential for realizing the therapeutic potential of this versatile chemical scaffold.
| Preclinical Challenge | Consideration |
| Synthetic Complexity | Scalable and cost-effective synthetic routes must be developed. |
| Physicochemical Properties | Optimization of solubility, permeability, and metabolic stability is crucial. |
| Pharmacokinetics & Toxicology | In-depth studies are required to understand absorption, distribution, metabolism, excretion, and potential toxicity. |
| Target Validation | Ensuring the biological target is relevant to the disease is fundamental for clinical success. |
Q & A
Q. How to design a reproducible synthesis protocol for 4-Azaspiro[2.5]octan-7-ol hydrochloride?
Answer:
- Step 1 : Begin with a detailed reaction scheme, specifying reagents (e.g., spirocyclic precursors, HCl for salt formation), solvents, and stoichiometric ratios.
- Step 2 : Optimize reaction parameters (temperature, pH, time) using single-variable testing. For example, monitor reaction completion via TLC or HPLC .
- Step 3 : Include purification methods (e.g., recrystallization, column chromatography) and characterization data (NMR, IR, mass spectrometry) in the experimental section.
- Key Tip : Follow journal guidelines to limit main-text experimental details to critical steps, with extended protocols in supplementary materials .
Q. What analytical methods are critical for verifying the identity and purity of this compound?
Answer:
- Identity Confirmation : Use -NMR and -NMR to confirm the spirocyclic structure and HCl salt formation. Compare with literature data for analogous azaspiro compounds .
- Purity Assessment : Employ HPLC with UV detection (e.g., Chromolith® columns for high resolution) and elemental analysis (C, H, N, Cl) to validate >95% purity .
- Note : For novel derivatives, include X-ray crystallography if feasible to resolve structural ambiguities .
Advanced Research Questions
Q. How to optimize reaction conditions for this compound synthesis using design of experiments (DoE)?
Answer:
- Strategy : Apply a fractional factorial design to evaluate variables (temperature, catalyst loading, solvent polarity). Use software like Minitab or JMP to model interactions and identify optimal conditions .
- Example : A 2 factorial design could reduce experiments from 27 to 8 runs while quantifying the impact of pH on yield. Validate predictions with confirmatory runs .
- Data Analysis : Perform ANOVA to distinguish significant factors (p < 0.05) and residual analysis to check model adequacy .
Q. How to resolve contradictions between spectroscopic data and computational predictions for this compound?
Answer:
- Cross-Validation : Re-examine NMR assignments using 2D techniques (e.g., COSY, HSQC) to rule out misassignments. Compare with density functional theory (DFT)-calculated chemical shifts .
- Case Study : If -NMR shows unexpected splitting, consider dynamic effects (e.g., ring puckering) not captured in static DFT models. Use molecular dynamics simulations to account for conformational flexibility .
Q. What methodologies are recommended for studying the compound’s stability under varying storage conditions?
Answer:
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life at standard conditions. Use Q (rate increase per 10°C rise) to model temperature sensitivity .
Q. How to evaluate the biological activity of this compound in silico and in vitro?
Answer:
- In Silico : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., neurotransmitter receptors). Validate with MD simulations to assess binding stability .
- In Vitro : Use cell-based assays (e.g., cAMP modulation in HEK-293 cells) with dose-response curves (IC/EC). Include positive controls (e.g., known receptor agonists/antagonists) .
Q. How to ensure data integrity and reproducibility in collaborative studies involving this compound?
Answer:
- Data Management : Use electronic lab notebooks (ELNs) with version control (e.g., LabArchives) to track protocol revisions and raw data .
- Collaborative Tools : Share crystallographic data (e.g., .cif files) via repositories like Cambridge Structural Database. For spectral data, use platforms with SHA-256 encryption to prevent tampering .
Methodological Resources
- Experimental Design : Refer to CRDC subclass RDF2050112 for reactor design principles and RDF2050108 for process simulation .
- Statistical Analysis : Use tools like R or Python’s SciPy for multivariate analysis .
- Safety Compliance : Adhere to ASTM E2948-16 for handling hygroscopic hydrochloride salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
